gamma-Carboxyglutamate

Description

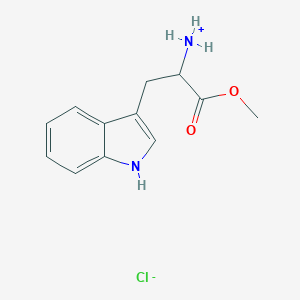

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminopropane-1,1,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBYWPGGCSDKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872037 | |

| Record name | (+/-)-3-Amino-1,1,3-propanetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56271-99-9, 53445-96-8, 53861-57-7 | |

| Record name | DL-γ-Carboxyglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56271-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Carboxyglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053445968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Carboxyglutamic acid, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056271999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-3-Amino-1,1,3-propanetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-aminopropane-1,1,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-3-aminopropane-1,1,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-CARBOXYGLUTAMIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K3CGY068S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Carboxyglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of γ-Carboxyglutamate in Prothrombin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of γ-carboxyglutamate (Gla), a novel amino acid, in the blood coagulation protein prothrombin during the early 1970s was a landmark achievement in biochemistry and hematology. This finding not only elucidated the mechanism of action of vitamin K but also opened new avenues for understanding and treating bleeding disorders. This technical guide provides an in-depth overview of the pivotal experiments that led to the identification of Gla, detailing the methodologies employed and presenting the key quantitative data.

The Role of Vitamin K in Prothrombin Function

It was established that vitamin K is essential for the synthesis of biologically active prothrombin. In the absence of vitamin K or in the presence of its antagonists, such as dicumarol or warfarin, an abnormal and non-functional form of prothrombin is produced.[1] This abnormal prothrombin was found to be chemically similar to normal prothrombin but lacked the ability to bind calcium ions (Ca²⁺), a critical step for its activation to thrombin and subsequent role in the coagulation cascade.[1][2] This key difference pointed towards a vitamin K-dependent post-translational modification being responsible for the Ca²⁺-binding capacity of normal prothrombin.

Key Experiments in the Discovery of γ-Carboxyglutamate

The seminal work of Dr. Johan Stenflo and his colleagues in the early 1970s was instrumental in identifying the chemical nature of this vitamin K-dependent modification. Their research involved the purification and comparison of normal and abnormal (dicumarol-induced) prothrombin, followed by detailed biochemical analysis of specific peptide fragments.

Experimental Protocols

A critical first step was the development of a robust protocol to isolate highly purified normal and abnormal prothrombin, allowing for their direct comparison. The following is a summary of the likely multi-step purification process used at the time, based on available literature.

Protocol: Prothrombin Purification (Bovine Plasma)

-

Barium Citrate Adsorption and Elution:

-

Bovine plasma, collected in the presence of citrate anticoagulant, was treated with barium citrate to adsorb the vitamin K-dependent proteins, including prothrombin.

-

The barium citrate precipitate was collected by centrifugation and washed to remove unbound proteins.

-

Prothrombin was eluted from the precipitate using a solution of sodium citrate and EDTA.

-

-

Ammonium Sulfate Fractionation:

-

The eluted protein solution was subjected to fractional precipitation with ammonium sulfate to concentrate the prothrombin.

-

-

DEAE-Sephadex Chromatography:

-

The prothrombin-containing fraction was dialyzed against a suitable buffer and applied to a DEAE-Sephadex anion-exchange column.

-

A salt gradient (e.g., NaCl) was used to elute the bound proteins. Normal and abnormal prothrombin exhibit different affinities for the resin, allowing for their separation. Normal prothrombin, with its extra carboxyl groups, binds more tightly.

-

-

Heparin-Agarose Affinity Chromatography:

-

Further purification was achieved using heparin-agarose affinity chromatography.

-

-

Gel Filtration Chromatography:

-

The final purification step involved gel filtration chromatography (e.g., using Sephadex G-150) to separate prothrombin from any remaining protein contaminants based on size.

-

Note: This is a generalized protocol. The specific buffer compositions, pH, salt concentrations, and column dimensions would have been meticulously optimized in the original studies.

Stenflo's team focused on the N-terminal region of prothrombin, as this was suspected to be the site of the vitamin K-dependent modification.

Protocol: Isolation and Characterization of the N-Terminal Tetrapeptide

-

Prothrombin Fragmentation:

-

Purified normal prothrombin was subjected to enzymatic digestion, likely with trypsin, which cleaves peptide chains at the carboxyl side of lysine and arginine residues.

-

-

Peptide Separation:

-

The resulting peptide mixture was separated using a combination of gel filtration and ion-exchange chromatography to isolate specific fragments.

-

-

Identification of a Key Tetrapeptide:

-

A tetrapeptide, corresponding to residues 6-9 of the prothrombin sequence, was isolated and found to have an unusually high electrophoretic mobility, suggesting a high negative charge.[1]

-

The definitive identification of the novel amino acid was achieved through a combination of advanced analytical techniques.

Protocol: Amino Acid Analysis

-

Acid Hydrolysis: Standard acid hydrolysis (6 M HCl at 110°C for 24 hours) of the tetrapeptide would have shown the presence of glutamic acid, as Gla is decarboxylated to glutamic acid under these conditions.

-

Alkaline Hydrolysis: To preserve the modified amino acid, alkaline hydrolysis was employed. This would have revealed a new, more acidic amino acid peak on the amino acid analyzer.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR spectroscopy was performed on the isolated tetrapeptide.[1] The spectra revealed signals consistent with the presence of two modified glutamic acid residues, each containing an additional carboxyl group at the γ-carbon.

Protocol: Mass Spectrometry (MS)

-

Mass spectrometry of the tetrapeptide provided a precise molecular weight that confirmed the presence of two additional carboxyl groups compared to a peptide containing two standard glutamic acid residues.[1]

Protocol: Edman Degradation Sequencing

-

Edman degradation was used to determine the amino acid sequence of the N-terminal region of prothrombin.[3] This technique sequentially removes amino acids from the N-terminus of a peptide, allowing for their identification. The presence of the modified glutamic acid residues would have been inferred from the chromatographic behavior of the resulting phenylthiohydantoin (PTH)-amino acid derivatives.

Quantitative Data

The research demonstrated that the N-terminal region of bovine prothrombin contains 10 γ-carboxyglutamic acid residues. In contrast, prothrombin isolated from warfarin-treated animals showed a reduced number of Gla residues, correlating with its reduced biological activity.[4]

| Prothrombin Type | Source | Number of γ-Carboxyglutamate Residues (per molecule) | Biological Activity | Ca²⁺ Binding |

| Normal | Healthy Bovine | 10 | 100% | Yes |

| Abnormal (Type I) | Warfarin-treated Bovine | ~7 | Reduced | Reduced |

| Abnormal (Type II) | Warfarin-treated Bovine | ~4 | <1% | No |

Table 1: Quantitative analysis of γ-carboxyglutamate content and corresponding biological properties of different prothrombin forms. Data compiled from multiple sources.[4]

Visualizations

Vitamin K-Dependent Carboxylation Cycle

The discovery of Gla was pivotal in understanding the biochemical role of vitamin K. It acts as a cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the addition of a carboxyl group to specific glutamate residues in prothrombin and other vitamin K-dependent proteins. This process is coupled to the oxidation of vitamin K hydroquinone to vitamin K epoxide, which is then recycled back to its active form by vitamin K epoxide reductase.

References

- 1. Vitamin K dependent modifications of glutamic acid residues in prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Mode of Action of Vitamin K. Isolation of a Peptide Containing the Vitamin K-Dependent Portion of Prothrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Edman degradation - Wikipedia [en.wikipedia.org]

- 4. The gamma-carboxy glutamic acid content of human and bovine prothrombin following warfarin treatment [pubmed.ncbi.nlm.nih.gov]

vitamin K-dependent gamma-carboxylation pathway

An In-depth Technical Guide to the Vitamin K-Dependent Gamma-Carboxylation Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The is a critical post-translational modification process essential for the biological activation of a specialized group of proteins known as Vitamin K-Dependent Proteins (VKDPs). This pathway is fundamental to a range of physiological functions, most notably blood coagulation, but also bone metabolism, prevention of vascular calcification, and cell growth regulation.[1][2][3][4] The core of this pathway is the vitamin K cycle, a salvage mechanism that regenerates the active form of vitamin K, which is a required cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). GGCX catalyzes the conversion of specific glutamate (Glu) residues on VKDPs into gamma-carboxyglutamate (Gla) residues. The presence of these Gla residues confers calcium-binding capabilities to VKDPs, which is indispensable for their function.[5][6] This guide provides a detailed examination of the molecular mechanics of the vitamin K cycle, the key enzymes involved, and the functional consequences for VKDPs. It includes a compilation of quantitative enzyme kinetic data, detailed experimental protocols for pathway analysis, and visual diagrams to elucidate the complex interactions and workflows.

The Core Machinery: The Vitamin K Cycle

The vitamin K cycle is an elegant enzymatic cascade located within the membrane of the endoplasmic reticulum (ER) that ensures a continuous supply of reduced vitamin K (hydroquinone), the active cofactor for GGCX.[1][7] This recycling is crucial because vitamin K is limited in the body and would be rapidly depleted otherwise.[7] The cycle involves the interconversion of three forms of vitamin K:

-

Vitamin K Quinone: The dietary form of vitamin K (e.g., phylloquinone/K1, menaquinones/K2).[8]

-

Vitamin K Hydroquinone (KH2): The reduced, active form that serves as a cofactor for GGCX.[8][9]

-

Vitamin K 2,3-Epoxide (KO): The oxidized form generated during the carboxylation reaction.[2][8]

The cycle is driven by two key enzymes: GGCX and Vitamin K Epoxide Reductase (VKOR).[10][11] In the process of carboxylation, GGCX utilizes KH2, which is simultaneously oxidized to KO.[4][12] VKOR then catalyzes the two-step reduction of KO back to the quinone form and subsequently to the active hydroquinone (KH2), thus completing the cycle.[7][8][11]

Caption: The Vitamin K Cycle in the Endoplasmic Reticulum.

Key Enzymes of the Pathway

Gamma-Glutamyl Carboxylase (GGCX)

GGCX is an integral ER membrane protein that catalyzes the pivotal carboxylation reaction.[1][13][14] It uses the energy from the oxidation of vitamin K hydroquinone to drive the addition of a carboxyl group from CO2 to the gamma-carbon of specific glutamate residues within VKDPs.[2][4][15]

-

Mechanism: The reaction is complex, involving the formation of a highly reactive vitamin K superbase that abstracts a proton from the Glu residue, creating a carbanion. This carbanion then attacks CO2 to form the Gla residue.[16]

-

Substrate Recognition: GGCX recognizes its target proteins through a specific propeptide sequence located at the N-terminus of VKDP precursors.[1][2] This propeptide binds with high affinity to the carboxylase, tethering the adjacent Gla domain (which contains the Glu residues to be modified) to the enzyme's active site.[1][15] The affinity of this interaction influences the efficiency of carboxylation.[1]

Vitamin K Epoxide Reductase (VKOR)

VKOR is a small, multi-pass transmembrane protein in the ER responsible for regenerating the active KH2.[17][18][19] The human gene encoding this enzyme is VKORC1.[18]

-

Mechanism: VKOR performs a two-step reduction. First, it reduces vitamin K epoxide (KO) to vitamin K quinone. Second, it reduces the quinone to vitamin K hydroquinone (KH2).[17][20][21] The reaction involves a CXXC active site motif, where the two cysteine residues shuttle reducing equivalents to the vitamin K substrate.[17][22] The physiological reductant that regenerates VKOR's active site is thought to be a thioredoxin-like protein.[23]

-

Pharmacological Significance: VKOR is the molecular target of coumarin anticoagulants, such as warfarin.[9][24] Warfarin inhibits VKOR, leading to a depletion of KH2.[17] This limits GGCX activity, resulting in the production of under-carboxylated, inactive coagulation factors and thereby producing an anticoagulant effect.[9][17]

Caption: The inhibitory action of Warfarin on the Vitamin K cycle.

Vitamin K-Dependent Proteins (VKDPs)

VKDPs, also known as Gla-proteins, are a family of proteins that require gamma-carboxylation to become biologically active.[25] The Gla residues act as calcium-binding sites, inducing conformational changes that are essential for the protein's interaction with other molecules, particularly phospholipid membranes.[1]

Table 1: Major Vitamin K-Dependent Proteins and Their Functions

| Protein Family | Protein Name | Primary Function |

|---|---|---|

| Coagulation Factors | Factor II (Prothrombin), VII, IX, X | Pro-coagulants essential for the blood clotting cascade.[24][26][27] |

| Anticoagulant Proteins | Protein C, Protein S, Protein Z | Regulators of coagulation, preventing excessive thrombosis.[3][24] |

| Bone & Cartilage Proteins | Osteocalcin (Bone Gla Protein) | Involved in bone mineralization and calcium homeostasis.[5][6] |

| Matrix Gla Protein (MGP) | A potent inhibitor of soft tissue and vascular calcification.[5][28] | |

| Gla-Rich Protein (GRP) | Associated with bone and vascular health.[5][29] |

| Cell Signaling | Growth Arrest-Specific 6 (Gas6) | Regulates cell survival, apoptosis, and movement.[28][29] |

Quantitative Data

The efficiency of the vitamin K cycle enzymes is critical for maintaining adequate levels of active VKDPs. The following tables summarize key kinetic parameters for human GGCX and VKOR.

Table 2: Kinetic Parameters of Human γ-Glutamyl Carboxylase (GGCX)

| Substrate | Km (µM) | Reference |

|---|---|---|

| Vitamin K1 Hydroquinone | 1 - 5 | [30] |

| Propeptide (Factor IX) | ~0.005 (Kd) | [1] |

| Propeptide (Factor VII) | ~0.020 (Kd) | [1] |

| CO2 | 400 - 800 | [30] |

| O2 | 40 - 80 |[30] |

Table 3: Kinetic Parameters and Inhibition of Human Vitamin K Epoxide Reductase (VKORC1)

| Substrate/Inhibitor | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| Vitamin K1 Epoxide (KO) | Km | ~5 - 10 µM | DTT as reductant | [31] |

| Vitamin K1 Quinone (K) | Km | ~2 - 7 µM | DTT as reductant | [31] |

| Warfarin | IC50 | 0.5 - 5 µM | DTT as reductant | [31] |

| Warfarin | IC50 | 5 - 20 nM | GSH as reductant |[31] |

Note: Kinetic values can vary based on the specific assay conditions, such as the choice of reducing agent (e.g., DTT vs. the more physiologically relevant GSH), enzyme source, and substrate presentation.[31]

Experimental Protocols

Accurate measurement of enzyme activity and carboxylation status is essential for research and drug development.

VKOR Activity Assays

Protocol 1: HPLC-Based VKOR Activity Assay

This method directly measures the enzymatic conversion of vitamin K epoxide (KO) to vitamin K quinone (K).

-

Principle: Microsomes containing VKOR are incubated with KO and a reducing agent. The reaction is stopped, and lipids are extracted. The amounts of KO and K are then quantified by reverse-phase HPLC with UV detection.

-

Methodology:

-

Enzyme Source: Prepare microsomes from cells overexpressing VKORC1.[32]

-

Reaction: Incubate microsomes with ~5-10 µM KO substrate and a reducing agent (e.g., 40-80 mM GSH) in a buffered solution (e.g., 200 mM HEPES, 150 mM KCl, pH 7.5).[31][32] For inhibition studies, pre-incubate the enzyme with the inhibitor (e.g., warfarin).

-

Incubation: Allow the reaction to proceed at 30°C for a set time (e.g., 1.5-2 hours) within the linear range.[31][32]

-

Quenching & Extraction: Stop the reaction by adding an isopropanol/hexane mixture. Vortex and centrifuge to separate phases.[31]

-

Analysis: Analyze the hexane phase by RP-HPLC to quantify the product (K) and remaining substrate (KO).[32]

-

References

- 1. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]

- 5. Roles of vitamin K-dependent protein in biomineralization (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin K-Dependent Proteins in Skeletal Development and Disease - ProQuest [proquest.com]

- 7. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Warfarin - Wikipedia [en.wikipedia.org]

- 10. Structural and functional insights into enzymes of the vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]

- 15. uniprot.org [uniprot.org]

- 16. mdpi.com [mdpi.com]

- 17. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vitamin K epoxide reductase - Wikipedia [en.wikipedia.org]

- 19. Vitamin K epoxide reductase complex subunit 1 (VKORC1): the key protein of the vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Vitamin K epoxide reductase prefers ER membrane-anchored thioredoxin-like redox partners - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Coagulation - Wikipedia [en.wikipedia.org]

- 25. Vitamin K-dependent protein - Wikipedia [en.wikipedia.org]

- 26. med.libretexts.org [med.libretexts.org]

- 27. The Role of Vitamin K in Blood Clotting and Parenteral Nutrition [pharmko.com]

- 28. Vitamin K-dependent Proteins, Warfarin, and Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. benchchem.com [benchchem.com]

- 31. benchchem.com [benchchem.com]

- 32. Missense VKOR mutants exhibit severe warfarin resistance but lack VKCFD via shifting to an aberrantly reduced state - PMC [pmc.ncbi.nlm.nih.gov]

The Core Function of Gla Domains in Calcium Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of gamma-carboxyglutamic acid (Gla) domains in calcium binding, a fundamental process in various physiological pathways, most notably blood coagulation. This document delves into the structural basis of this interaction, the quantitative biophysical parameters governing it, and the key experimental methodologies used to elucidate its intricacies.

Introduction: The Significance of the Gla Domain

The Gla domain is a highly conserved protein module characterized by the post-translational modification of multiple glutamate (Glu) residues to gamma-carboxyglutamic acid (Gla). This vitamin K-dependent carboxylation is essential for the biological activity of a class of proteins known as Gla-containing proteins.[1][2] These proteins are central to a range of physiological processes, including blood coagulation, bone metabolism, and the prevention of soft tissue calcification.[1][2]

The defining feature of the Gla domain is its remarkable ability to bind calcium ions with high affinity and specificity. This calcium binding induces a critical conformational change in the Gla domain, transforming it from a disordered state into a well-defined structure. This structural transition is a prerequisite for the proper folding of the domain and the exposure of a hydrophobic patch that facilitates the protein's interaction with negatively charged phospholipid membranes, such as those exposed on the surface of activated platelets at the site of vascular injury.[1][2][3]

Quantitative Analysis of Calcium Binding to Gla Domains

The interaction between Gla domains and calcium ions is characterized by specific stoichiometries and binding affinities, which can vary between different Gla-containing proteins. These quantitative parameters are crucial for understanding the precise physiological function of each protein.

| Protein (Species) | Number of Ca2+ Ions Bound to Gla Domain | Dissociation Constant (Kd) | Experimental Method | Reference |

| Prothrombin (Bovine) | 7 | - | X-ray Crystallography | [3] |

| Prothrombin Fragment 1 (Bovine) | - | 1.0 µM (for phospholipid vesicles) | Radioimmunoassay | [4] |

| Prothrombin Gla domain peptide (residues 1-45) (Bovine) | - | 11.8 µM (for phospholipid vesicles) | Radioimmunoassay | [4] |

| Factor VII (Bovine) | High-affinity site(s) | Half-maximal binding at 80 µM Ca2+ | Monoclonal Antibody Binding Assay | |

| Factor IX (Human) | - | 200-300 µM (for the first EGF-like domain) | NMR Spectroscopy | |

| Factor X (Bovine) | - | ~10-fold higher affinity when linked to Gla domain | NMR & SAXS | [5] |

| Activated Protein C (Human) | 9 (in the absence of Mg2+) | ~400 µM | Equilibrium Dialysis | [6] |

| Gla-containing model peptides | 1 (per 2 Gla residues) | ~15 mM (single Gla), 0.6-0.7 mM (cooperative binding of two Gla) | NMR Titration | [7] |

The Blood Coagulation Cascade: A Gla-Dependent Process

The blood coagulation cascade is a prime example of a biological process critically dependent on the calcium-binding function of Gla domains. Several key clotting factors, including Prothrombin (Factor II), Factor VII, Factor IX, and Factor X, as well as the anticoagulant Protein C, are Gla-containing proteins.[1][2] Their Gla domains enable them to anchor to the phospholipid membranes of activated platelets, where they assemble into active enzyme complexes that drive the cascade forward, culminating in the formation of a stable fibrin clot.

References

- 1. sketchviz.com [sketchviz.com]

- 2. Gla domain - Wikipedia [en.wikipedia.org]

- 3. The Ca2+ ion and membrane binding structure of the Gla domain of Ca-prothrombin fragment 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The determination of a calcium-dependent binding constant of the bovine prothrombin Gla domain (residues 1-45) to phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The relative orientation of Gla and EGF domains in coagulation factor X is altered by Ca2+ binding to the first EGF domain. A combined NMR-small angle X-ray scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural and Functional Studies of γ-Carboxyglutamic Acid Domains of Factor VIIa and Activated Protein C: Role of Magnesium at Physiological Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium binding by γ-carboxyglutamic acid: it takes two to tether - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Gamma-Glutamyl Carboxylase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-glutamyl carboxylase (GGCX) is an integral membrane enzyme located in the endoplasmic reticulum that is crucial for the post-translational modification of vitamin K-dependent proteins (VKDPs).[1] This modification involves the conversion of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues.[2] The presence of Gla residues is essential for the calcium-binding capabilities of these proteins, which in turn enables their biological activity in vital physiological processes, most notably blood coagulation, but also bone mineralization and the prevention of vascular calcification.[1][3] GGCX is the central enzyme in the vitamin K cycle, utilizing reduced vitamin K as a cofactor to drive the carboxylation reaction.[4] Dysfunctional GGCX, often due to genetic mutations, can lead to severe bleeding disorders, underscoring its critical role in hemostasis.[1]

The Catalytic Cycle and Core Mechanism

The carboxylation of glutamate residues by GGCX is an intricate process that is tightly coupled to the oxidation of vitamin K.[5] This enzymatic reaction requires several substrates and cofactors: the reduced form of vitamin K (vitamin K hydroquinone, KH₂), molecular oxygen (O₂), and carbon dioxide (CO₂).[6] The entire process can be understood as a series of coordinated steps within the vitamin K cycle.

The core mechanism involves the following key events:

-

Binding of Substrates : The process begins with the binding of a VKDP substrate to GGCX. This recognition is primarily mediated by the propeptide region of the VKDP, which docks into a specific binding site on the enzyme.[7][8] Following this, vitamin K hydroquinone (KH₂) binds to its own pocket within the enzyme.[9]

-

Generation of a Vitamin K Superbase : The enzyme catalyzes a reaction between the bound KH₂ and O₂. This is believed to generate a highly reactive vitamin K base, possibly a vitamin K peroxy anion or a related species.[4] This step is the energy-providing part of the reaction.

-

Proton Abstraction : The highly reactive vitamin K intermediate is potent enough to abstract the weakly acidic proton from the γ-carbon of a target glutamate residue on the protein substrate.[4] This creates a Glu carbanion intermediate.

-

Carboxylation : The negatively charged Glu carbanion then acts as a nucleophile, attacking a molecule of carbon dioxide (CO₂) to form the final γ-carboxyglutamate (Gla) residue.[4]

-

Epoxidation and Product Release : Concurrently with the carboxylation, the vitamin K intermediate is converted into vitamin K 2,3-epoxide (KO).[5] This epoxide, along with the now-carboxylated protein, is released from the enzyme. The vitamin K epoxide is then recycled back to its reduced hydroquinone form by the enzyme vitamin K epoxide reductase (VKOR), completing the vitamin K cycle and allowing it to participate in further carboxylation reactions.[10][11]

This coupled reaction ensures that the energetically unfavorable carboxylation of glutamate is driven by the favorable oxidation of vitamin K hydroquinone.[5] Recent cryo-electron microscopy studies have begun to reveal the structural basis for how GGCX coordinates the binding of its diverse substrates to facilitate this complex catalytic process.[9] A key active site residue, Lys218, has been identified as crucial for mediating the oxidation of vitamin K hydroquinone, which initiates the entire catalytic cascade.[1][12]

Visualization of the Vitamin K Cycle and GGCX Action

The following diagram illustrates the central role of GGCX within the broader Vitamin K cycle, showing the coupled nature of glutamate carboxylation and vitamin K oxidation.

Caption: The coupled reaction catalyzed by GGCX and its role in the Vitamin K cycle.

Quantitative Data: Enzyme Kinetics and Inhibition

The efficiency of GGCX is dependent on the concentrations of its substrates. While comprehensive kinetic data is sparse due to the difficulty of working with this membrane-bound enzyme, studies using synthetic peptide substrates have provided valuable insights.

| Substrate/Inhibitor | Parameter | Reported Value | Conditions |

| Peptide Substrate | |||

| Phe-Leu-Glu-Glu-Leu | Kₘ | ~0.25 - 4.0 mM | Varies with experimental setup |

| Propeptide (from Factor IX) | Kᵢ (competitive) | ~1 - 10 nM | Inhibits carboxylation of other substrates |

| Cofactors | |||

| Vitamin K Hydroquinone | Kₘ | ~1 - 5 µM | For carboxylation activity |

| CO₂ (as bicarbonate) | Kₘ | ~0.2 - 1.0 mM | For carboxylation activity |

| Inhibitors | |||

| Warfarin | Mechanism | Indirect Inhibition | Inhibits VKORC1, depleting the KH₂ substrate[13] |

| Anisindione | Mechanism | Direct/Indirect | May directly inhibit GGCX and also inhibits VKORC1[9] |

Note: The values presented are approximations derived from various studies and can differ based on the specific assay conditions, enzyme source (recombinant vs. native), and substrate sequences used.

Experimental Protocols

In Vitro GGCX Activity Assay (Radiolabel Method)

This protocol outlines a common method for measuring the activity of GGCX in vitro by quantifying the incorporation of radiolabeled CO₂ into a peptide substrate.

1. Reagents and Materials:

-

Enzyme Source: Microsomal preparations from liver tissue or purified recombinant GGCX.

-

Substrate Peptide: A synthetic peptide containing Glu residues, such as Phe-Leu-Glu-Glu-Leu (FLEEL).[14]

-

Cofactors: Vitamin K hydroquinone (KH₂), dithiothreitol (DTT) to maintain reducing conditions.

-

Radiolabel: NaH¹⁴CO₃ (Sodium bicarbonate with ¹⁴C).

-

Reaction Buffer: Tris-HCl buffer, pH 7.4, containing CHAPS or another suitable detergent to solubilize the enzyme.

-

Quenching Solution: Trichloroacetic acid (TCA).

-

Scintillation Fluid and Vials.

2. Procedure:

-

Enzyme Preparation: Solubilize the microsomal preparation or purified GGCX in the reaction buffer.

-

Reaction Mixture Assembly: In a microcentrifuge tube, combine the reaction buffer, substrate peptide, DTT, and the enzyme solution. Pre-incubate the mixture at a specified temperature (e.g., 17-25°C).

-

Initiation of Reaction: Start the reaction by adding Vitamin K hydroquinone and NaH¹⁴CO₃.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 20-30 minutes) with gentle agitation.

-

Quenching: Stop the reaction by adding cold TCA. This precipitates the peptide substrate while the unreacted H¹⁴CO₃ is driven off as ¹⁴CO₂ gas (this step must be performed in a fume hood).

-

Quantification: Centrifuge the quenched reaction to pellet the precipitated peptide. Wash the pellet to remove any remaining unincorporated radiolabel. Resuspend the pellet and transfer it to a scintillation vial with scintillation fluid.

-

Data Analysis: Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of ¹⁴CO₂ incorporated, and thus to the enzyme's activity.

Experimental Workflow Diagram

The following diagram provides a visual representation of the key steps in a typical in vitro GGCX assay.

Caption: A streamlined workflow for a radiometric gamma-glutamyl carboxylase assay.

References

- 1. grokipedia.com [grokipedia.com]

- 2. ashpublications.org [ashpublications.org]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]

- 6. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and mechanism of action of the vitamin K-dependent gamma-glutamyl carboxylase: recent advances from mutagenesis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. The vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure and mechanism of vitamin-K-dependent γ-glutamyl carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Warfarin - Wikipedia [en.wikipedia.org]

- 14. Mechanism of action of vitamin K: synthesis of gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of Gamma-Carboxylation: An In-depth Technical Guide to its Evolutionary Conservation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-carboxylation is a highly conserved post-translational modification essential for the function of a diverse array of proteins involved in critical physiological processes, including hemostasis, bone metabolism, and the prevention of vascular calcification.[1][2] This intricate enzymatic process, catalyzed by gamma-glutamyl carboxylase (GGCX), involves the conversion of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla).[3][4] The presence of Gla residues confers calcium-binding properties to these vitamin K-dependent proteins (VKDPs), a feature indispensable for their biological activity.[4] The evolutionary persistence of this complex biochemical pathway, from invertebrates to vertebrates, underscores its fundamental importance. This technical guide provides a comprehensive overview of the evolutionary conservation of gamma-carboxylation, with a focus on the key enzymes, their substrate specificities, and the experimental methodologies used to study this vital process.

The Core Machinery: GGCX and VKOR

The gamma-carboxylation system is primarily orchestrated by two integral membrane proteins residing in the endoplasmic reticulum: gamma-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKOR).[2][5]

-

Gamma-Glutamyl Carboxylase (GGCX): This enzyme catalyzes the carboxylation of glutamate residues on VKDPs. The reaction is coupled with the oxidation of vitamin K hydroquinone to vitamin K 2,3-epoxide.[4]

-

Vitamin K Epoxide Reductase (VKOR): VKOR is responsible for recycling vitamin K 2,3-epoxide back to its active hydroquinone form, ensuring a continuous supply of the cofactor for GGCX.[5] In vertebrates, this function is primarily carried out by VKORC1, with a paralog, VKORC1L1, also contributing to vitamin K reduction.[6]

The genes encoding these enzymes, GGCX and VKORC1, are highly conserved across a vast range of animal phyla, indicating their ancient origins predating the divergence of molluscs, arthropods, and chordates.[7]

Quantitative Analysis of Enzyme Function and Conservation

The evolutionary conservation of gamma-carboxylation is evident in the kinetic properties and sequence homology of its core enzymes.

Enzyme Kinetics

Comparative studies of VKOR activity have revealed both conservation and species-specific differences in enzyme kinetics.

| Species | Apparent Km (μM) | Vmax (nmol/mg/min) |

| Bovine | 4.35 | 38.8 |

| Canine | 6.46 | 85.7 |

| Equine | 4.29 | 49.3 |

| Human | 2.41 | 19.5 |

| Murine | 3.86 | 47.9 |

| Ovine | 3.73 | 35.1 |

| Porcine | 3.12 | 29.8 |

| Rat | 2.89 | 28.5 |

| Table 1: Apparent kinetic constants for VKOR activity in hepatic microsomes from various species. Data compiled from a comparative in vitro study.[8] |

Kinetic parameters for different rat VKORC1 genotypes have also been determined, highlighting the functional consequences of genetic variation.[9]

| Rat Vkorc1 Genotype | Tissue | Km (μM) | Vmax (pmol/min/mg) |

| Wild Type | Liver | 10.5 | 102.3 |

| Y139C | Liver | 11.2 | 24.7 |

| Y139F | Liver | 10.8 | 36.1 |

| L120Q | Liver | 12.1 | 36.5 |

| Table 2: Kinetic parameters of VKOR activity in liver microsomes from rats with different Vkorc1 genotypes.[9] |

Substrate Specificity of GGCX

The interaction between GGCX and its VKDP substrates is primarily mediated by the propeptide region of the VKDP. The affinity of this interaction varies among different VKDPs, influencing the efficiency of carboxylation.

| Human VKDP Propeptide | Inhibition Constant (Ki) (nM) |

| Factor X | 2 |

| Matrix Gla Protein | 10 |

| Factor VII | 15 |

| Factor IX | 20 |

| PRGP1 | 25 |

| Protein S | 35 |

| Prothrombin | 200 |

| Protein C | 300 |

| Bone Gla Protein | >400,000 |

| Table 3: Relative affinities of synthetic propeptides of human vitamin K-dependent proteins for GGCX. The inhibition constants (Ki) were determined against a factor IX propeptide/gamma-carboxyglutamic acid domain substrate.[6] |

Sequence Homology

The amino acid sequences of GGCX and VKORC1 exhibit a high degree of conservation across diverse taxa, reflecting a strong selective pressure to maintain their critical functions. The amino acid sequences of GGCX from various mammals, including humans, bovines, rats, and mice, are more than 90% identical.[7] The bovine GGCX sequence shares as much as 70% identity with that of the toadfish.[7]

Experimental Protocols

A variety of in vitro and cell-based assays are employed to investigate the activity of GGCX and VKOR.

In Vitro Gamma-Carboxylation Assay (Radiometric)

This assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into a synthetic peptide substrate, such as FLEEL.

Materials:

-

GGCX-containing microsomal preparation

-

Peptide substrate (e.g., FLEEL)

-

Reduced Vitamin K (KH₂)

-

NaH¹⁴CO₃

-

Reaction Buffer (e.g., 50 mM MOPS, pH 7.4)

-

Dithiothreitol (DTT)

-

CHAPS

-

Phosphatidylcholine

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail and counter

Methodology:

-

Prepare a reaction mixture containing reaction buffer, DTT, CHAPS, phosphatidylcholine, KH₂, and the peptide substrate.[10]

-

Initiate the reaction by adding the GGCX-containing microsomal preparation.

-

Add NaH¹⁴CO₃ to the reaction mixture.

-

Incubate at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding an equal volume of cold TCA.[10]

-

Boil the sample to remove unincorporated ¹⁴CO₂.[10]

-

Precipitate the carboxylated peptide and wash to remove unincorporated radiolabel.

-

Resuspend the pellet and measure the incorporated radioactivity using a scintillation counter.[10]

HPLC-Based Gamma-Carboxylation Assay

This method separates and quantifies a fluorescently labeled peptide substrate and its carboxylated product.

Materials:

-

GGCX-containing microsomal preparation

-

Fluorescently labeled peptide substrate

-

Reduced Vitamin K (KH₂)

-

Reaction Buffer

-

DTT

-

HPLC system with a fluorescence detector

Methodology:

-

Prepare a reaction mixture containing reaction buffer, DTT, KH₂, and the fluorescently labeled peptide substrate.

-

Initiate the reaction by adding the GGCX-containing microsomal preparation.

-

Incubate at 37°C for a specified time.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Inject the reaction mixture into the HPLC system.

-

Separate the carboxylated and uncarboxylated peptides using a suitable solvent gradient.

-

Detect the peptides using a fluorescence detector at the appropriate excitation and emission wavelengths.

-

Quantify the amount of carboxylated product by integrating the peak area.[10]

Cell-Based ELISA for Carboxylation

This assay quantifies the amount of carboxylated VKDP secreted from cultured cells.

Materials:

-

96-well cell culture plates

-

Mammalian cells expressing a VKDP of interest

-

Cell culture medium

-

Vitamin K

-

Primary antibody specific for the carboxylated form of the VKDP

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere.[11][12]

-

Treat the cells with vitamin K to induce carboxylation.

-

Collect the cell culture medium containing the secreted VKDP.

-

Coat a separate ELISA plate with a capture antibody against the VKDP.

-

Add the cell culture medium to the wells and incubate.

-

Wash the wells and add the primary antibody specific for the carboxylated Gla residues.[8]

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

Add TMB substrate and incubate until color develops.

-

Add stop solution and measure the absorbance at 450 nm.[8]

-

Quantify the amount of carboxylated VKDP by comparing to a standard curve.

Signaling Pathways and Logical Relationships

The gamma-carboxylation process is tightly regulated and integrated into cellular metabolism.

The expression of the GGCX gene is regulated by various transcription factors, ensuring the appropriate level of carboxylase activity in different tissues.

The following diagram illustrates the logical workflow for a cell-based ELISA to determine the extent of VKDP carboxylation.

Conclusion

The remarkable evolutionary conservation of the gamma-carboxylation machinery highlights its indispensable role in animal physiology. From the deep evolutionary roots of the GGCX and VKOR enzymes to the conserved mechanisms of substrate recognition, this post-translational modification has been steadfastly maintained throughout animal evolution. The quantitative data on enzyme kinetics and substrate specificity, combined with detailed experimental protocols, provide a robust framework for researchers and drug development professionals to further explore the intricacies of this vital biological process. A deeper understanding of the evolutionary conservation of gamma-carboxylation will undoubtedly pave the way for novel therapeutic strategies targeting diseases associated with its dysregulation.

References

- 1. Reactome | Gamma-carboxylation of protein precursors [reactome.org]

- 2. GGCX-Associated Phenotypes: An Overview in Search of Genotype-Phenotype Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phylogeny of the Vitamin K 2,3-Epoxide Reductase (VKOR) Family and Evolutionary Relationship to the Disulfide Bond Formation Protein B (DsbB) Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]

- 5. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The propeptides of the vitamin K-dependent proteins possess different affinities for the vitamin K-dependent carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. biologydiscussion.com [biologydiscussion.com]

- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 11. assaygenie.com [assaygenie.com]

- 12. In-cell ELISA protocol | Abcam [abcam.com]

The Pivotal Role of γ-Carboxyglutamate in the Inhibition of Vascular Calcification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality. This process, once considered a passive, degenerative phenomenon, is now recognized as an active and highly regulated cellular process akin to bone formation. Central to the inhibition of this pathological mineralization is the post-translational modification of specific proteins to contain γ-carboxyglutamate (Gla) residues. This vitamin K-dependent modification is essential for the function of potent calcification inhibitors, most notably Matrix Gla Protein (MGP). This technical guide provides an in-depth exploration of the role of γ-carboxyglutamate in preventing vascular calcification, detailing the molecular mechanisms, key protein players, and relevant signaling pathways. Furthermore, it offers a compilation of detailed experimental protocols and quantitative data to support researchers and drug development professionals in this critical area of cardiovascular research.

Introduction to Vascular Calcification and the Role of Gamma-Carboxyglutamate (Gla)

Vascular calcification is a hallmark of aging and is significantly accelerated in conditions such as chronic kidney disease (CKD), diabetes mellitus, and atherosclerosis.[1][2] The deposition of hydroxyapatite crystals within the vessel wall leads to increased arterial stiffness, reduced elasticity, and an elevated risk of adverse cardiovascular events.[3][4]

The prevention of vascular calcification is an active process mediated by a number of inhibitory proteins.[5][6] A key feature of several of these inhibitors is the presence of γ-carboxyglutamate (Gla) residues. Gla residues are formed through a post-translational modification where a carboxyl group is added to glutamic acid (Glu) residues.[2][7] This reaction is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX) and is critically dependent on vitamin K as a cofactor.[8][9] The addition of the second carboxyl group transforms these proteins into potent calcium-binding molecules, enabling them to inhibit the formation and growth of calcium phosphate crystals.[2]

Key Gla-Containing Proteins in Vascular Calcification

While several vitamin K-dependent proteins (VKDPs) have been identified, two are of particular importance in the context of vascular health:

-

Matrix Gla Protein (MGP): MGP is a 14 kDa protein synthesized by vascular smooth muscle cells (VSMCs) and chondrocytes and is considered one of the most potent inhibitors of vascular calcification.[8][10][11] Its inhibitory functions are multifaceted and include directly binding to calcium ions and hydroxyapatite crystals, and inhibiting the activity of pro-calcific signaling molecules like Bone Morphogenetic Protein-2 (BMP-2).[1][10][12] The critical role of MGP is underscored by the fact that MGP-deficient mice develop extensive and lethal arterial calcification.[2][13] MGP exists in several forms, with its activity being dependent on both γ-carboxylation and phosphorylation.[10][11] The undercarboxylated and dephosphorylated form of MGP (dp-ucMGP) is inactive and is considered a biomarker for vitamin K deficiency and increased risk of vascular calcification.[1][14]

-

Gla-Rich Protein (GRP): GRP is another vitamin K-dependent protein that has been identified as an inhibitor of vascular and valvular calcification.[15][16] Its expression is upregulated in calcified tissues.[15][16] Similar to MGP, the inhibitory activity of GRP is dependent on its γ-carboxylation status.[15] Evidence suggests that GRP can act in concert with MGP and Fetuin-A, another systemic calcification inhibitor, to prevent mineral deposition.[15][16]

Molecular Mechanisms and Signaling Pathways

The regulation of vascular calcification is a complex interplay between inducers and inhibitors. The γ-carboxylation of proteins like MGP is a central node in the inhibitory pathways.

The Vitamin K Cycle and γ-Carboxylation

The activation of MGP and other Gla proteins is dependent on the vitamin K cycle.

References

- 1. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human dp-ucMGP(Dephosphorylated Uncarboxylated Matrix Gla Protein) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 3. von Kossa Staining Protocol for Calcium - IHC WORLD [ihcworld.com]

- 4. researchgate.net [researchgate.net]

- 5. Detection and Quantification of Calcium Ions in the Endoplasmic Reticulum and Cytoplasm of Cultured Cells Using Fluorescent Reporter Proteins and ImageJ Software - PMC [pmc.ncbi.nlm.nih.gov]

- 6. urmc.rochester.edu [urmc.rochester.edu]

- 7. webpath.med.utah.edu [webpath.med.utah.edu]

- 8. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Circulating Dephospho-Uncarboxylated Matrix Gla-Protein Is Associated With Kidney Dysfunction and Arterial Stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Von Kossa Staining of Aortic Vascular Smooth Muscle Cells: An In Vitro Technique for Assessment of Arterial Medial Layer Calcification [jove.com]

- 11. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. | Sigma-Aldrich [merckmillipore.com]

- 13. Critical Parameters of the In Vitro Method of Vascular Smooth Muscle Cell Calcification | PLOS One [journals.plos.org]

- 14. assaygenie.com [assaygenie.com]

- 15. Calcification of Vascular Smooth Muscle Cells and Imaging of Aortic Calcification and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Gamma-Carboxyglutamate as a Post-Translational Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of gamma-carboxyglutamate (Gla), a critical post-translational modification essential for the function of a specialized group of proteins. This document delves into the biosynthesis of Gla, the functional roles of Gla-containing proteins, associated pathologies, and detailed methodologies for their study, offering valuable insights for researchers in academia and industry.

Introduction to this compound (Gla)

Gamma-carboxyglutamic acid is an uncommon amino acid synthesized by the post-translational carboxylation of glutamate residues within specific proteins.[1] This modification is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX) and is fundamentally dependent on vitamin K.[1][2][3] The addition of a second carboxyl group to the gamma-carbon of glutamate confers a potent calcium-binding capacity to the modified proteins.[4][5] This ability to chelate calcium ions is central to the physiological functions of Gla-containing proteins, often mediating their interaction with cell surfaces and other molecules, which is a prerequisite for their biological activity.[1][6]

The discovery of Gla has been pivotal in understanding a range of physiological processes, most notably blood coagulation and bone metabolism.[4][7] Proteins that undergo this modification are collectively known as Gla-containing proteins or vitamin K-dependent proteins (VKDPs).[8][9] Deficiencies in gamma-carboxylation, whether genetic or acquired, can lead to significant pathologies, including bleeding disorders.[9][10] Furthermore, the inhibition of this pathway is the pharmacological basis for widely used anticoagulant drugs like warfarin.[2][11][12]

The Biosynthesis of this compound: The Vitamin K Cycle

The synthesis of Gla is intricately linked to the vitamin K cycle, a metabolic pathway that occurs in the endoplasmic reticulum (ER).[8] This cycle involves the interplay of two key enzymes: gamma-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKOR).[8][11]

The key steps in the vitamin K cycle are:

-

Carboxylation of Glutamate: GGCX, an integral membrane protein of the ER, catalyzes the conversion of specific glutamate (Glu) residues on precursor proteins to this compound (Gla).[2][3][13] This reaction requires reduced vitamin K (vitamin K hydroquinone), molecular oxygen, and carbon dioxide as co-substrates.[2][9][14] During this process, GGCX utilizes the energy from the oxidation of vitamin K hydroquinone to vitamin K 2,3-epoxide to abstract a proton from the gamma-carbon of the glutamate residue, allowing for the addition of CO2.[8][15][16]

-

Recycling of Vitamin K: For the carboxylation reaction to continue, vitamin K epoxide must be recycled back to its reduced form. This is accomplished by the enzyme vitamin K epoxide reductase (VKOR).[11][17][18] VKOR reduces vitamin K epoxide to vitamin K quinone, and then further to vitamin K hydroquinone, thus completing the cycle.[19]

The anticoagulant drug warfarin exerts its effect by inhibiting VKOR, thereby preventing the regeneration of reduced vitamin K.[11][12][20][21][22] This leads to a decrease in the synthesis of functional, fully carboxylated Gla-containing proteins, resulting in an anticoagulant state.[11]

Below is a diagram illustrating the key components and flow of the Vitamin K cycle.

Caption: A diagram of the Vitamin K cycle in the endoplasmic reticulum.

Key Gla-Containing Proteins and Their Functions

A number of proteins have been identified that contain Gla domains and are dependent on this modification for their function. These proteins are involved in a variety of physiological processes, with the most well-characterized being hemostasis and bone metabolism.[2][9]

| Protein Family | Protein Name | Primary Function | Number of Gla Residues |

| Coagulation Factors | Prothrombin (Factor II) | Precursor to thrombin, the central enzyme in coagulation. | 10 |

| Factor VII | Initiates the extrinsic pathway of coagulation. | 10 | |

| Factor IX | A serine protease in the intrinsic pathway of coagulation. | 12 | |

| Factor X | At the convergence of the intrinsic and extrinsic pathways, activates prothrombin. | 11 | |

| Anticoagulant Proteins | Protein C | Regulates coagulation by inactivating Factors Va and VIIIa. | 9 |

| Protein S | A cofactor for Protein C. | 12 | |

| Protein Z | Inhibits Factor Xa. | 13 | |

| Bone and Soft Tissue Proteins | Osteocalcin (Bone Gla Protein) | Involved in bone mineralization and calcium ion homeostasis.[7][23] | 3 |

| Matrix Gla Protein (MGP) | An inhibitor of soft tissue and vascular calcification.[23][24] | 5 | |

| Other | Growth Arrest-Specific 6 (Gas6) | A ligand for tyrosine kinase receptors, involved in cell signaling, proliferation, and survival.[1] | 12 |

Note: The number of Gla residues can vary slightly between species.

Below is a diagram illustrating the role of Gla-containing proteins in the coagulation cascade.

Caption: The central role of Gla-containing proteins in the coagulation cascade.

Experimental Protocols for the Study of this compound

Detection and Quantification of Gla by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of Gla residues in proteins.[25][26] However, the analysis can be challenging due to the neutral loss of a carboxyl group from Gla during collision-induced dissociation.[25]

4.1.1. Sample Preparation and Digestion

-

Protein Isolation: Isolate the Gla-containing protein of interest from plasma or tissue extracts using affinity chromatography or immunoprecipitation.

-

Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide to prevent refolding.

-

Enzymatic Digestion: Digest the protein into smaller peptides using a protease such as trypsin. A typical protocol involves incubating the protein with trypsin (1:50 enzyme-to-substrate ratio) overnight at 37°C in a suitable buffer (e.g., 50 mM ammonium bicarbonate).

-

Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.

4.1.2. LC-MS/MS Analysis

A nano-liquid chromatography system coupled to a high-resolution mass spectrometer is typically used for the analysis of Gla-containing peptides.[26]

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

-

Gradient: A linear gradient from 2% to 40% mobile phase B over 60 minutes is a common starting point.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI).

-

Data Acquisition: Data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) can be used. In DDA, the most abundant precursor ions are selected for fragmentation. In PRM, specific precursor ions corresponding to predicted Gla-containing peptides are targeted for fragmentation.

-

Fragmentation: Higher-energy collisional dissociation (HCD) is commonly used.

-

4.1.3. Data Analysis

-

Specialized software is used to search the acquired MS/MS spectra against a protein sequence database.

-

The search parameters must be set to include the mass shift corresponding to gamma-carboxylation (+44 Da) as a variable modification on glutamate residues.

-

Manual validation of the spectra is crucial to confirm the presence of Gla.

Below is a workflow diagram for the mass spectrometric analysis of Gla-containing proteins.

Caption: A typical workflow for the analysis of Gla by mass spectrometry.

In Vitro Gamma-Glutamyl Carboxylase (GGCX) Activity Assay

This assay measures the activity of GGCX by quantifying the incorporation of radiolabeled ¹⁴CO₂ into a synthetic peptide substrate.

4.2.1. Materials

-

Microsomal preparation containing GGCX (e.g., from bovine liver).

-

Synthetic peptide substrate (e.g., Phe-Leu-Glu-Glu-Leu).

-

Reduced vitamin K₁ (KH₂).

-

NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).

-

Dithiothreitol (DTT).

-

CHAPS buffer (e.g., 20 mM Tris-HCl, pH 7.4, 0.5% CHAPS).

-

Trichloroacetic acid (TCA).

-

Scintillation cocktail.

4.2.2. Protocol

-

Prepare a reaction mixture containing the microsomal preparation, peptide substrate, DTT, and CHAPS buffer.

-

Initiate the reaction by adding reduced vitamin K₁ and NaH¹⁴CO₃.

-

Incubate the reaction at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold 10% TCA.

-

Boil the samples to remove unincorporated ¹⁴CO₂.

-

Centrifuge to pellet the precipitated protein and peptide.

-

Wash the pellet with TCA.

-

Dissolve the pellet in a suitable solvent and add scintillation cocktail.

-

Quantify the incorporated radioactivity using a scintillation counter.

Pathologies Associated with Deficient Gamma-Carboxylation

Defects in the gamma-carboxylation process can lead to serious health consequences, primarily bleeding disorders.[9] These can arise from genetic mutations in the genes encoding GGCX or VKOR, or from acquired conditions such as vitamin K deficiency or treatment with vitamin K antagonists like warfarin.

-

Vitamin K-Dependent Clotting Factors Deficiency (VKCFD): This is a rare inherited bleeding disorder caused by mutations in the GGCX or VKORC1 genes.[10][13] Patients with VKCFD have reduced levels of functional coagulation factors, leading to a bleeding tendency that can range from mild to severe.

-

Warfarin-induced Coagulopathy: As previously discussed, warfarin inhibits VKOR, leading to the production of under-carboxylated and non-functional clotting factors.[11][20] This is the desired therapeutic effect for preventing thrombosis, but overdose can lead to severe bleeding.

Conclusion

This compound is a post-translational modification of profound physiological importance. The vitamin K-dependent carboxylation of glutamate residues is essential for the function of a diverse group of proteins involved in hemostasis, bone metabolism, and cellular signaling. A thorough understanding of the biosynthesis of Gla, the functions of Gla-containing proteins, and the methods used to study them is crucial for researchers and clinicians working in these fields. This guide provides a solid foundation of technical knowledge to aid in the design and execution of research aimed at further elucidating the roles of this fascinating modification in health and disease.

References

- 1. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]

- 2. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. γ-Glutamyl carboxylation: An extracellular posttranslational modification that antedates the divergence of molluscs, arthropods, and chordates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium binding by γ-carboxyglutamic acid: it takes two to tether - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. annualreviews.org [annualreviews.org]

- 8. mdpi.com [mdpi.com]

- 9. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

- 14. pnas.org [pnas.org]

- 15. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. Vitamin K epoxide reductase - Wikipedia [en.wikipedia.org]

- 19. The catalytic mechanism of vitamin K epoxide reduction in a cellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. news-medical.net [news-medical.net]

- 22. Warfarin and Vitamin K in the Diet - Teach Me Pharm Practical Drug Review [teachmepharm.com]

- 23. Gla-containing proteins of bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Matrix Gla Protein Promotes the Bone Formation by Up-Regulating Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of γ-Carboxyglutamate in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-carboxyglutamate (Gla), a post-translationally modified amino acid, is a critical determinant in a variety of cellular signaling pathways, extending far beyond its well-established role in hemostasis. This technical guide provides an in-depth exploration of the biosynthesis of Gla, its function in mediating protein-membrane and protein-protein interactions, and its integral role in the signaling cascades of key Gla-containing proteins, including Growth Arrest-Specific 6 (Gas6), Osteocalcin, and Matrix Gla Protein (MGP). This document details the quantitative parameters governing these interactions, provides comprehensive experimental protocols for their study, and presents visual representations of the signaling pathways to facilitate a deeper understanding of the molecular mechanisms at play. This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to further investigate and therapeutically target Gla-dependent signaling pathways.

Introduction: The Significance of γ-Carboxyglutamate

This compound is an uncommon amino acid formed by the post-translational carboxylation of glutamate residues in certain proteins. This modification is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX) in a vitamin K-dependent manner.[1][2][3] The addition of a second carboxyl group to the γ-carbon of glutamate creates a potent calcium-binding motif. This ability to chelate calcium ions is fundamental to the biological activity of all Gla-containing proteins, enabling them to undergo conformational changes that facilitate their interaction with cell membranes and other proteins.[4][5] Initially discovered in the context of blood coagulation factors, the functional repertoire of Gla-containing proteins is now recognized to encompass a diverse range of physiological processes, including bone metabolism, vascular health, and cell growth regulation.[1][4]

Biosynthesis of γ-Carboxyglutamate: The Vitamin K Cycle

The formation of Gla is intricately linked to the vitamin K cycle, a metabolic pathway occurring in the endoplasmic reticulum.[3] The key enzyme, GGCX, utilizes reduced vitamin K (hydroquinone), molecular oxygen, and carbon dioxide to convert specific glutamate residues to Gla.[2][6] In this process, reduced vitamin K is oxidized to vitamin K epoxide, which is then recycled back to its reduced form by the enzyme vitamin K epoxide reductase (VKOR).[3][6] The anticoagulant drug warfarin exerts its effect by inhibiting VKOR, thereby preventing the regeneration of reduced vitamin K and impairing the γ-carboxylation of vitamin K-dependent proteins.[7][8]

Key Gla-Containing Proteins in Cellular Signaling

Gas6/TAM Signaling Axis

Growth Arrest-Specific 6 (Gas6) is a vitamin K-dependent protein that functions as a ligand for the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[9][10] The interaction between Gas6 and its receptors, particularly Axl, is a critical signaling axis implicated in a multitude of cellular processes, including cell survival, proliferation, migration, and immune regulation.[10][11] Dysregulation of the Gas6/Axl pathway has been linked to various pathologies, most notably cancer progression and metastasis.[9][11]

Upon binding of Gas6 to the Axl receptor, the receptor dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular kinase domain.[11] This initiates a cascade of downstream signaling events through multiple pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt, Janus kinase (JAK)/signal transducer and activator of transcription (STAT), and Ras/mitogen-activated protein kinase (MEK)/extracellular signal-regulated kinase (ERK) pathways.[10][11]

Osteocalcin and GPRC6A Signaling in Metabolic Regulation

Osteocalcin, a Gla-containing protein secreted by osteoblasts, has emerged as a hormone that plays a significant role in regulating glucose metabolism.[12][13] The undercarboxylated form of osteocalcin acts as the active hormone, signaling through the G protein-coupled receptor, GPRC6A, which is expressed in various tissues, including pancreatic β-cells and adipocytes.[14][15][16]

Activation of GPRC6A by osteocalcin in pancreatic β-cells stimulates their proliferation and enhances insulin secretion.[17][18] The downstream signaling cascade involves both the PLC/IP3/Ca2+ and the adenylyl cyclase/cAMP/PKA pathways, which converge on the activation of the MEK-ERK cascade.[14][16] This leads to the phosphorylation of the CREB transcription factor, promoting the expression of genes involved in β-cell proliferation, such as cyclin D1.[14][15] In adipocytes, osteocalcin signaling through GPRC6A upregulates the expression of adiponectin, an insulin-sensitizing hormone.[16]

Matrix Gla Protein (MGP) in the Prevention of Vascular Calcification

Matrix Gla Protein (MGP) is a potent inhibitor of vascular calcification, a pathological process of mineral deposition in blood vessels that is associated with cardiovascular disease.[12][15] MGP exerts its inhibitory effect primarily by antagonizing the signaling of Bone Morphogenetic Proteins (BMPs), particularly BMP2.[12][15]

MGP directly binds to BMP2, preventing it from interacting with its cell surface receptors.[12] This blockade of BMP receptor activation inhibits the downstream signaling cascade, which involves the phosphorylation of Smad transcription factors (Smad1, Smad5, and Smad8).[12][19] The inhibition of Smad phosphorylation prevents their translocation to the nucleus and the subsequent transcription of genes that promote osteogenic differentiation of vascular smooth muscle cells, a key step in the process of vascular calcification.[12]

Quantitative Data in Gla-Dependent Signaling

The following tables summarize key quantitative parameters for the interactions and activities of Gas6, Osteocalcin, and MGP in their respective signaling pathways.

Table 1: Gas6/Axl Signaling Parameters

| Parameter | Value | Cell/System Type | Reference |

| Gas6-Axl Binding Affinity (Kd) | ~93 fM | Engineered Axl decoy receptor | [20][21] |

| Gas6-Axl Binding Affinity (Kd) | Picomolar range | General | [11][20] |

Table 2: Osteocalcin/GPRC6A Signaling Parameters

| Parameter | Value | Cell/System Type | Reference |

| Undercarboxylated Osteocalcin Concentration for β-cell Proliferation | 6 - 60 pM | In vitro | [12] |

| Undercarboxylated Osteocalcin Concentration for Adiponectin Production | 0.6 - 6 nM | In vitro | [12] |

| Osteocalcin EC50 for ERK Phosphorylation | 49.9 ng/mL | HEK-293 cells expressing GPRC6A | [4] |

| Decarboxylated Osteocalcin Concentration for Increased Insulin Content | 1.0 - 15 ng/mL | Cultured human islets | [17] |

Table 3: MGP and BMP2 Interaction

| Parameter | Condition | Effect | Reference |

| MGP:BMP2 Molar Ratio | 1-15 fold excess of MGP | Strong inhibition of BMP2-induced osteoinduction | [22] |

| MGP:BMP2 Molar Ratio | >15 fold excess of MGP | Pronounced enhancement of BMP2-induced osteoinduction | [22] |

Table 4: Prothrombin Activation Kinetics

| Parameter | Value | Conditions | Reference |

| K0.5 for Ca2+ | 2.3 mM | Prothrombin activation by Factor Xa | [11] |